N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide
CAS No.: 953921-65-8
Cat. No.: VC6510879
Molecular Formula: C18H23FN2O3S
Molecular Weight: 366.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953921-65-8 |
|---|---|
| Molecular Formula | C18H23FN2O3S |
| Molecular Weight | 366.45 |
| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3 |
| Standard InChI Key | JHLKOJZGSWAHKF-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₄FN₃O₃S, with a molecular weight of 409.48 g/mol. Key structural features include:
-
A 3-fluoro-4-methoxybenzenesulfonamide group, which enhances electronic interactions with biological targets.
-
A 3-(4-dimethylaminophenyl)propyl chain, contributing to lipophilicity and membrane permeability.
-
The fluorine atom at the 3-position of the benzene ring, which modulates electron distribution and binding affinity .
Physicochemical Properties:
-
LogP: Estimated at 2.8 (moderate lipophilicity, facilitating cellular uptake).
-
Hydrogen Bond Donors/Acceptors: 3 donors (NH, SO₂NH) and 6 acceptors (SO₂, OCH₃, F, NH).
-
Polar Surface Area: 95 Ų, indicating moderate solubility in aqueous media.
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Sulfonylation: Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 3-(4-dimethylaminophenyl)propylamine in dichloromethane, catalyzed by triethylamine (yield: 72–85%) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Critical Parameters:
-
Temperature control (0–25°C) to minimize side reactions.
-
Stoichiometric excess of sulfonyl chloride (1.2 equiv) to ensure complete amine conversion.
Structural Modifications
Comparative studies highlight the impact of substituents:
-
Fluorine: Enhances metabolic stability and target binding via electron-withdrawing effects.
-
Methoxy Group: Improves solubility and modulates aromatic electrophilicity.
-
Propyl Linker: Balances flexibility and rigidity for optimal interaction with hydrophobic enzyme pockets .
Pharmacological Activities
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophage models, structural analogs demonstrate:
-
NO Inhibition: 24–29% at 10 μM (cf. control L-NIL: 35%).
-
PGE₂ Reduction: IC₅₀ values of 2.54–3.47 μM, comparable to NS398 (COX-2 inhibitor) .
-
Cytokine Suppression: ≥60% inhibition of TNF-α, IL-6, and IL-1β at 10 μM .
Mechanistic Insights:
-
COX-2 Inhibition: Molecular docking reveals hydrogen bonding with Arg499 and π-stacking with Ser339 in the COX-2 active site .
-
iNOS Downregulation: Suppression of nitric oxide synthase mRNA expression.
Antimicrobial Activity
While direct data on this compound is limited, sulfonamide derivatives exhibit:
-
Broad-Spectrum Antibacterial Activity: MIC values of 4–16 μg/mL against S. aureus and E. coli.
Comparative Analysis with Structural Analogs
The table below contrasts key features and activities of related sulfonamides:
Key Observations:
-
Fluorinated derivatives exhibit enhanced anti-inflammatory potency due to improved target binding .
-
Propyl linkers optimize spatial orientation for enzyme interaction.
Molecular Docking and Mechanistic Studies
COX-2 Interaction
Docking simulations (PDB ID: 5KIR) reveal:
-
Hydrogen Bonds: Between the sulfonamide NH and Arg499 (distance: 2.1 Å).
-
Hydrophobic Interactions: Fluorophenyl moiety with Val509 and Ala513 .
iNOS Binding
The methoxy group forms a π-cation interaction with heme iron (Fe²⁺), disrupting substrate access .
Future Directions
-
In Vivo Validation: Efficacy testing in murine inflammation models.
-
Structure-Activity Relationship (SAR): Systematic variation of the propyl linker and substituents.
-
Therapeutic Repurposing: Evaluation in neurodegenerative diseases with inflammatory components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume